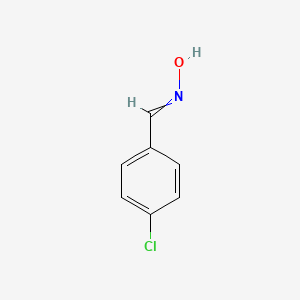

4-Chlorobenzaldehyde oxime

描述

4-Chlorobenzaldehyde oxime (C₇H₆ClNO), also known as p-chlorobenzaldoxime, is an organic compound synthesized via the condensation of 4-chlorobenzaldehyde with hydroxylamine hydrochloride under basic conditions . This reaction typically achieves high yields (92–95%) and produces a waxy or crystalline solid with a melting point of 112–113 °C . Its structure features a chlorine substituent at the para position of the benzene ring, which significantly influences its electronic and steric properties. The compound is widely used as an intermediate in organic synthesis, particularly in the preparation of heterocycles, hydrazones, and bioactive molecules .

属性

IUPAC Name |

N-[(4-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWBTCRVPQHOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3848-36-0 | |

| Record name | 4-chlorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Protocol

-

Reactants :

-

4-Chlorobenzaldehyde (20 mmol)

-

Hydroxylamine hydrochloride (20 mmol)

-

Sodium hydroxide (40 mmol, 50% aqueous solution)

-

-

Procedure :

-

Suspend 4-chlorobenzaldehyde in the solvent mixture.

-

Add hydroxylamine hydrochloride followed by NaOH dropwise, maintaining temperature <30°C to prevent byproduct formation.

-

Stir at room temperature for 2 hours.

-

Extract with ethyl acetate, acidify the aqueous phase to pH 6 with HCl, and re-extract.

-

Dry organic layers over Na₂SO₄ and evaporate to obtain crude oxime (quantitative yield).

-

Key Observations :

-

Temperature Control : Exothermic during NaOH addition; cooling ensures minimal hydrolysis of the aldehyde.

-

Workup Efficiency : Acidification to pH 6 maximizes oxime recovery by protonating the hydroxylamine moiety, enhancing partition into the organic phase.

Catalytic Methods for Enhanced Selectivity

Patented processes utilize acid salts (e.g., sodium bisulfate) to catalyze oxime formation under milder conditions. Though designed for nitrile synthesis, these methods include oxime intermediates.

Representative Example

Performance Metrics :

Comparative Analysis of Methods

Industrial-Scale Optimization

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry could enhance throughput:

-

Reactors : Tubular or microfluidic systems.

-

Benefits :

-

Precise temperature control.

-

Reduced reaction time via intensified mixing.

-

Catalyst Recycling

Sodium bisulfate from patented methods can be recovered via aqueous extraction and recrystallization, lowering costs.

Quality Control and Characterization

Critical Analytics :

-

Melting Point : 112–114°C (literature standard).

-

FT-IR : N–O stretch at ~930 cm⁻¹; absence of C=O peak.

-

¹H NMR (CDCl₃) : δ 8.10 (s, 1H, CH=N), 7.46–7.16 (m, 4H, aromatic).

Impurity Profiling :

化学反应分析

Cycloaddition Reactions

4-Chlorobenzaldehyde oxime participates in 1,3-dipolar cycloadditions with alkenes to form isoxazoline derivatives. These reactions are catalyzed by bases like triethylamine or transition metals such as dirhodium(II) acetate:

Example Reaction :

Reaction with enoldiazoacetates under dirhodium(II) acetate catalysis yields 4-styryl-5-methoxyoxazoles (82% yield) .

Substrate Scope :

| Alkene Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cycloheptene | Isoxazoline derivative | 75 | Triethylamine, RT |

| 1-Dodecene | Linear isoxazoline | 68 | Dirhodium(II) acetate |

| Styrenes | 4-Styryloxazoles | 82 | 4Å molecular sieves |

Oxidative Cleavage (Deoximation)

The oxime group undergoes oxidative cleavage to regenerate 4-chlorobenzaldehyde. Methods include:

a. Bromine Gas (Br₂):

b. N-Bromophthalimide (NBP):

c. TEMPO/FeCl₃/O₂ System :

Metal Complexation

The oxime forms coordination complexes with transition metals, enhancing antibacterial activity:

Synthesis :

Reaction with metal chlorides in ethanol yields complexes:

| Metal Salt | Complex Color | Antibacterial Activity (vs. E. coli) |

|---|---|---|

| CoCl₂ | Pale brown | 15 mm inhibition zone |

| NiCl₂ | Green | 12 mm inhibition zone |

| CuCl₂ | Blue | 18 mm inhibition zone |

Formation of Oxime Ethers

The oxime hydroxyl group reacts with electrophiles to form ethers:

a. Epoxyalkylation :

-

Reagents : Epichlorohydrin, base.

-

Product : (E)-4-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime (76% yield) .

b. Acid-Catalyzed Metathesis :

-

Conditions : p-Toluenesulfonic acid, 100°C.

-

Example : Exchange between 4-methoxybenzaldehyde O-(but-3-ene) oxime and 4-nitrobenzaldehyde O-hexyl oxime .

Reaction Mechanism Insights

科学研究应用

Key Reactions Involving 4-Chlorobenzaldehyde Oxime

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts oxime to corresponding carboxylic acid | Potassium permanganate, chromium trioxide | 4-Chlorobenzoic acid |

| Reduction | Reduces oxime to amine | Sodium borohydride, lithium aluminum hydride | 4-Chlorobenzylamine |

| Substitution | Participates in nucleophilic substitution reactions | Amines, thiols | Various substituted derivatives |

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly isoxazole derivatives. The compound reacts with cyclic and acyclic alkenes in the presence of triethylamine through a 1,3-dipolar cycloaddition mechanism . This application is significant for developing pharmaceuticals and agrochemicals.

Studies have demonstrated that derivatives of this compound exhibit notable biological activities:

- Antibacterial Activity : Transition metal complexes formed with this compound have shown significant antibacterial properties against strains such as Escherichia coli. These complexes are synthesized by reacting the oxime with metal chlorides like cobalt and nickel .

- Anti-inflammatory and Anticancer Properties : Novel compounds derived from this oxime have been evaluated for their selective COX-2 inhibitory activity, demonstrating potential as anticancer agents. For instance, spiroisoxazoline derivatives containing this oxime showed promising cytotoxicity against cancer cell lines .

Case Study 1: Synthesis of Isoxazole Derivatives

A recent study focused on synthesizing isoxazole derivatives using this compound as a key starting material. The research highlighted the efficiency of the reaction conditions and characterized the products using NMR spectroscopy. The synthesized compounds were evaluated for their biological activities, revealing significant potential against various bacterial strains .

Case Study 2: Metal Complex Formation

Another investigation explored the formation of metal complexes with this compound. The study reported that these complexes not only retained the antibacterial efficacy of the parent compound but also enhanced it due to the synergistic effects of the metal ions involved. The results indicated that cobalt and nickel complexes exhibited superior activity compared to their ligands alone .

作用机制

The mechanism of action of 4-Chlorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes. The oxime group can form stable complexes with metal ions and other active sites in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry and biochemistry .

相似化合物的比较

Substituent Effects on Melting Points

The position and number of chlorine substituents on benzaldehyde oximes markedly affect their physical properties. For example:

The para-chloro group in this compound enhances intermolecular interactions (e.g., dipole-dipole forces) compared to the unsubstituted benzaldehyde oxime, leading to a higher melting point.

Spectral Data

- This compound :

- Benzaldehyde oxime :

Reactivity in Organic Reactions

Condensation Reactions

This compound participates in condensation reactions to form hydrazones and heterocycles. For example:

Catalytic Efficiency

In multicomponent reactions involving 4-chlorobenzaldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-5-methylpyrazole, polymer ionic liquid catalysts (PILCs) achieve high yields (80–92%) at 80 °C . Comparatively, reactions with unsubstituted benzaldehyde require longer reaction times, highlighting the activating role of the para-chloro group.

Biotransformation

4-Chlorobenzaldehyde is enzymatically converted to (R)-4-chloromandelic acid amide by E. coli JM109(pEM4)(pIK9/W188K), but at only 20% of the rate observed for 3-chlorobenzaldehyde. This suggests steric or electronic factors at the para position reduce enzymatic efficiency .

Antifungal Properties

Hydrazones derived from this compound (e.g., TH3–TH7) exhibit fungicidal activity against Candida spp., with MIC₈₀ values comparable to fluconazole .

Carbonic Anhydrase Activation

O-substituted derivatives of this compound (e.g., compound 36 ) activate human carbonic anhydrases, with potency influenced by the oxime’s substituents. For example, the oxiran-2-ylmethyl group in 36 enhances binding affinity through hydrophobic interactions .

生物活性

4-Chlorobenzaldehyde oxime (C7H6ClNO) is an organic compound derived from 4-chlorobenzaldehyde through its reaction with hydroxylamine. It possesses a chlorinated aromatic ring and an oxime functional group, making it a significant intermediate in various synthetic applications and biological activities. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and involvement in metabolic pathways.

This compound is characterized by its chemical formula C7H6ClNO. The presence of the chlorinated aromatic ring contributes to its reactivity, while the oxime group (C=N-OH) plays a crucial role in its biological interactions.

Interaction with Enzymes

This compound notably interacts with cytochrome P450 enzymes, which are essential for the metabolism of various substrates. This interaction leads to the formation of oximes, which serve as intermediates in synthesizing bioactive compounds. The compound can modulate enzyme activity by either inhibiting or activating their functions, depending on the binding dynamics at their active sites.

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : It can alter the expression of genes involved in metabolic pathways, potentially leading to changes in cellular function.

- Cell Signaling : By interacting with specific receptors or enzymes, it may modulate cellular responses and signaling pathways.

Biochemical Pathways

This compound participates in various metabolic pathways:

- Metabolism by Cytochrome P450 : This compound is metabolized by cytochrome P450 enzymes, leading to diverse metabolic products that can influence overall cellular metabolism .

- Dosage Effects : Research indicates that the effects of this compound vary with dosage levels in animal models. Low doses may have minimal effects, while higher doses can induce significant changes or toxicity.

Study 1: Enzyme Interaction

A study demonstrated that this compound significantly affects cytochrome P450 activity. The compound was shown to inhibit certain CYP450 isoforms, leading to altered drug metabolism profiles in treated animal models.

Study 2: Gene Expression Modulation

In vitro studies revealed that exposure to this compound resulted in upregulation of genes associated with detoxification processes. This suggests a potential role in enhancing cellular resistance to xenobiotics.

Comparative Analysis

The following table summarizes the biological activities and properties of structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylbenzaldehyde oxime | Methyl group instead of chlorine | Different reactivity patterns |

| 4-Bromobenzaldehyde oxime | Bromine atom present | Potentially different antibacterial activity |

| 4-Nitrobenzaldehyde oxime | Nitro group included | Higher reactivity due to electron-withdrawing effects |

| 4-Chlorobenzaldehyde semicarbazone | Semicarbazone structure | Distinct biological activities |

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Chlorobenzaldehyde oxime?

- Method : React 4-Chlorobenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under alkaline conditions (e.g., NaOH or NaCO) in a solvent like water or ethanol. The reaction typically proceeds at room temperature or mild heating (40–60°C). Excess aldehyde can be removed by washing with sodium sulfite (30% solution) to avoid side reactions .

- Characterization : Confirm formation via H NMR (e.g., δ 8.53 ppm for the oxime proton) and C NMR (e.g., δ 149.2 ppm for the imine carbon) .

Q. How can researchers safely handle this compound in the laboratory?

- Safety Protocols : Use gloves (chemical-resistant, e.g., nitrile), goggles (EN 166 standard), and lab coats. Ensure eyewash stations and safety showers are accessible. Work in a fume hood with adequate ventilation to avoid dust-air mixtures, which may be explosive. Store away from oxidizing agents and heat sources .

Q. What spectroscopic techniques are used to distinguish E/Z isomers of this compound?

- NMR Analysis : The E-isomer shows a singlet for the oxime proton (δ ~8.5 ppm), while the Z-isomer may exhibit splitting due to hindered rotation. C NMR can confirm the imine carbon environment (e.g., δ 149.2 ppm for E-isomer) .

- IR Spectroscopy : Look for the N–O stretch (~930 cm) and C=N stretch (~1650 cm) to differentiate tautomers .

Advanced Research Questions

Q. How does oxime-nitrone tautomerism influence the reactivity of this compound in nucleophilic additions?

- Mechanistic Insight : Computational studies (DFT) suggest that ~1–2% of the nitrone tautomer may exist in equilibrium with the oxime form. The nitrone’s electrophilic character can facilitate unexpected pathways, such as cycloadditions or radical reactions. Control tautomerism by adjusting solvent polarity or temperature .

- Experimental Validation : Use kinetic studies or trapping experiments with dienophiles to detect nitrone intermediates .

Q. What catalytic strategies enable the use of this compound in radical ring-opening reactions?

- Method : Employ N-heterocyclic carbene (NHC) catalysts under visible light to generate acyl radicals from oxime esters. For example, coupling with aldehydes (e.g., 4-Chlorobenzaldehyde) yields δ-keto nitriles in 71–92% yields. Optimize solvent (DMF or toluene) and catalyst loading (5–10 mol%) .

- Analytical Support : Monitor reaction progress via GC-MS or H NMR, focusing on the disappearance of the oxime proton signal .

Q. How can this compound be utilized in synthesizing heterocyclic compounds like 2,3-dihydroquinazolin-4(1H)-ones?

- Protocol : Perform cyclocondensation with anthranilamide using KOH/DMSO as a green catalyst. Optimize reaction time (2–4 hours) and temperature (80–100°C). Isolate products via recrystallization (ethanol/water) and characterize by melting point and H NMR .

- Key Data : Typical yields range from 70–85%. Note solvent effects—polar aprotic solvents enhance reaction rates .

Data Analysis & Experimental Design

Q. What computational tools are recommended for studying the electronic properties of this compound?

- DFT Applications : Use Gaussian or ORCA software with B3LYP/6-31G* basis sets to calculate tautomer stability, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Compare results with experimental NMR shifts to validate models .

Q. How can researchers resolve contradictory data in reaction yields involving this compound?

- Troubleshooting :

Purity Check : Verify starting material purity via GC-MS or melting point.

Side Reactions : Test for aldol condensation (common in aldehydes with α-hydrogens) using TLC.

Catalyst Deactivation : Replace or regenerate catalysts (e.g., CuNPs/NC) if yields drop below 50% .

Safety & Compliance

Q. What are the ecotoxicological risks of this compound, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。